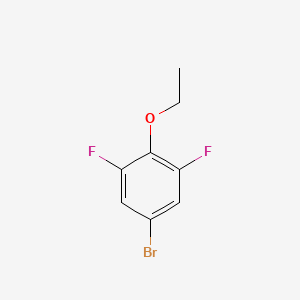
5-Bromo-2-ethoxy-1,3-difluorobenzene
Descripción general
Descripción
5-Bromo-2-ethoxy-1,3-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxy-1,3-difluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and difluoro groups . The InChI code for the compound is 1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-1,3-difluorobenzene is a liquid at room temperature . It has a molecular weight of 237.04 . The compound has a density of 1.163 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Active Pharmaceutical Ingredients
5-Bromo-2-ethoxy-1,3-difluorobenzene can serve as an intermediate in the synthesis of active pharmaceutical ingredients . It can be used to prepare other compounds that have therapeutic effects .
Agrochemicals
This compound can also be used in the synthesis of agrochemicals . It can contribute to the development of new pesticides, herbicides, and other agricultural chemicals .
Dyestuff Field
5-Bromo-2-ethoxy-1,3-difluorobenzene can be used in the dyestuff field . It can be used to prepare dyes with specific colors and properties .
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Relevant Papers The search results did not provide specific papers related to 5-Bromo-2-ethoxy-1,3-difluorobenzene . For a more detailed analysis, it would be beneficial to conduct a thorough literature review on databases like PubMed, ScienceDirect, or Google Scholar.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBLGNFIPJKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)
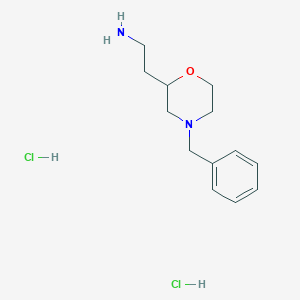
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)
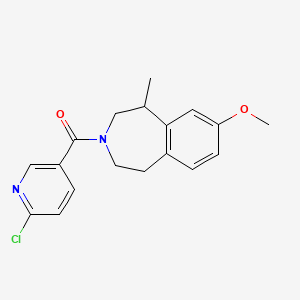
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)
![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)

![N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)
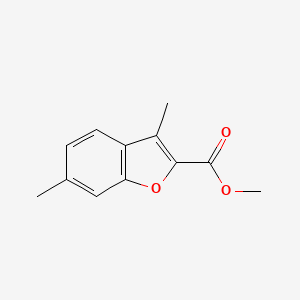
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)
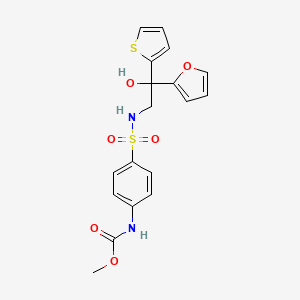
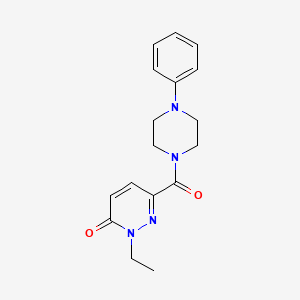

![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)